Cyclobutyl(5-methylthiophen-2-yl)methanamine hydrochloride
Overview
Description
Cyclobutyl(5-methylthiophen-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNS and its molecular weight is 217.76 g/mol. The purity is usually 95%.
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Biological Activity
Cyclobutyl(5-methylthiophen-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclobutyl group and a 5-methylthiophen-2-yl moiety. Its molecular formula is CHClNS, with a molecular weight of approximately 219.76 g/mol. The unique structure may confer distinct steric and electronic properties, potentially influencing its biological activity.
This compound interacts with various molecular targets, including enzymes and receptors, which can lead to modulation of biological pathways. The specific mechanisms are still under investigation, but initial studies suggest that the compound may influence signaling pathways relevant to cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines, including prostate cancer cells. For instance, compounds in the same class have demonstrated IC values in the low micromolar range against various tumor types .
- Antimicrobial Properties : There is growing interest in its potential as an antimicrobial agent. Compounds with thiophene structures have been reported to exhibit antibacterial activity against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the cyclobutyl or thiophene moieties can significantly affect biological activity. For example:
Compound Name | Molecular Formula | Notable Activity |
---|---|---|
Cyclobutyl(3-methylthiophen-2-yl)methanamine hydrochloride | CHClNS | Moderate anticancer activity |
(5-Methylthiophen-2-yl)methanamine hydrochloride | CHClNS | Lower potency than cyclobutyl variant |
Cyclopentyl(5-methylthiophen-2-yl)methanamine hydrochloride | CHClNS | Enhanced interaction with target proteins |
These variations suggest that the cyclobutyl group enhances hydrophobic interactions within the binding site of target proteins, which is crucial for achieving higher potency .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Studies : A study evaluated the compound's efficacy against LNCaP prostate cancer cells, revealing significant inhibition of cell proliferation at concentrations as low as 10 µM .
- Antibacterial Activity : Another research focused on its antibacterial properties demonstrated effective inhibition against Staphylococcus aureus with MIC values comparable to established antibiotics .
- Pharmacokinetics : Computational models have predicted favorable pharmacokinetic properties according to Lipinski's rule of five, indicating good absorption and bioavailability potential .
Properties
IUPAC Name |
cyclobutyl-(5-methylthiophen-2-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-7-5-6-9(12-7)10(11)8-3-2-4-8;/h5-6,8,10H,2-4,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKQHKHLQZPSME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2CCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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